molecular formula C21H21N5O5 B3020951 N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941975-73-1

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B3020951
CAS No.: 941975-73-1
M. Wt: 423.429
InChI Key: FEFPJKGTKSJYIA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a specialized heterocyclic compound featuring a complex imidazo[2,1-c][1,2,4]triazin-2(6H)-yl scaffold with significant potential in medicinal chemistry and pharmaceutical research. This compound contains both 3,4-dimethoxyphenyl and phenyl substituents linked through an acetamide bridge, structural motifs frequently observed in compounds with diverse biological activities . The presence of the dimethoxyphenyl group is particularly noteworthy as this structural element has been identified in various pharmacologically active compounds, including those with potential applications in erectile dysfunction treatment . The complex heterocyclic system incorporating the dioxo-triazin moiety suggests potential interactions with various enzymatic targets, possibly through hydrogen bonding and π-π stacking interactions. Researchers investigating PDE inhibitors (phosphodiesterase enzymes) may find this compound particularly valuable, as similar structural frameworks have demonstrated relevance in this area of pharmaceutical development . The compound's molecular architecture also suggests potential for kinase inhibition applications, making it a candidate for anticancer research programs. Additionally, the presence of both hydrogen bond donor and acceptor sites in its structure provides opportunities for molecular modification and derivatization, allowing medicinal chemists to explore structure-activity relationships. This high-purity compound is offered exclusively for research purposes in drug discovery, chemical biology, and mechanism of action studies. Researchers should handle this material with appropriate laboratory precautions and note that it is strictly for non-human, non-clinical applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-30-16-9-8-14(12-17(16)31-2)22-18(27)13-26-20(29)19(28)25-11-10-24(21(25)23-26)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPJKGTKSJYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and structure-activity relationships (SAR), with a focus on anticancer properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group and the imidazo[2,1-c][1,2,4]triazin moiety are particularly significant for its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer effects. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of triazine compounds often exhibit moderate to significant cytotoxicity against various cancer cell lines. Specifically, compounds with similar structures have demonstrated IC50 values ranging from 9 μM to 83 μM against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Compound Cell Line IC50 (μM)
Compound AHCT-1169 - 42
Compound BMCF-725 - 83
Compound CHeLa25 - 97

The mechanism of action for this compound may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

  • JNK Inhibition : Some related compounds have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in regulating apoptosis and cell survival pathways in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the anticancer activity. For example:

  • Substituents : The presence of electron-donating groups such as methoxy or methyl on the phenyl ring enhances cytotoxicity compared to unsubstituted phenyl derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that led to the identification of potent anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity:

  • Synthesis Methodology : Compounds were synthesized through multi-step reactions involving key intermediates derived from known anticancer agents. The resulting derivatives were screened for their biological activity against several cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazotriazine derivatives with acetamide side chains. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups Synthetic Method
Target Compound: N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-imidazotriazin-2-yl)acetamide R1: 3,4-dimethoxyphenyl; R2: H C23H23N5O5 449.47 Imidazotriazine, Acetamide, Methoxy Likely 1,3-dipolar cycloaddition (analogous to )
N-(2,4-Difluorophenyl)-2-(8-(4-ethoxyphenyl)-imidazotriazin-2-yl)acetamide R1: 2,4-difluorophenyl; R2: 4-ethoxy C21H19F2N5O4 443.40 Imidazotriazine, Acetamide, Ethoxy Not specified
N-(2,3-Dimethylphenyl)-2-(3,4-dioxo-8-phenyl-imidazotriazin-2-yl)acetamide R1: 2,3-dimethylphenyl; R2: H C21H21N5O3 391.40 Imidazotriazine, Acetamide, Methyl Not specified
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) R1: 3-nitrophenyl; Triazole linker C21H17N5O4 403.39 Triazole, Acetamide, Nitro 1,3-Dipolar cycloaddition
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) R1: 4-chlorophenyl; Triazole linker C21H17ClN4O2 392.84 Triazole, Acetamide, Chloro 1,3-Dipolar cycloaddition

Key Observations

Core Structure Variations :

  • The target compound and its imidazotriazine analogs (e.g., ) share a fused bicyclic core but differ from triazole-linked acetamides (e.g., ), which exhibit distinct electronic profiles due to the triazole ring’s conjugation.

Halogen vs. Alkoxy: The 2,4-difluorophenyl group in introduces electronegativity and lipophilicity, whereas the ethoxy group in the same compound may increase metabolic stability.

Synthetic Approaches :

  • Triazole-containing analogs () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. The target compound likely follows a similar strategy but substitutes the triazole with an imidazotriazine core.

Spectroscopic Data: IR and NMR data for triazole analogs (e.g., 6b ) confirm the presence of acetamide (–NH at ~3292 cm⁻¹, C=O at ~1682 cm⁻¹) and nitro groups (–NO2 at ~1504 cm⁻¹). These benchmarks aid in characterizing the target compound’s functional groups.

Biological Relevance :

  • Compounds with nitro (6c ) or chloro (6m ) substituents show enhanced binding to hydrophobic enzyme pockets, while methoxy groups (target compound) may favor hydrogen bonding.

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